molecular formula C11H12O3 B11960918 1(3H)-Isobenzofuranone, 3-propoxy- CAS No. 99865-51-7

1(3H)-Isobenzofuranone, 3-propoxy-

Cat. No.: B11960918
CAS No.: 99865-51-7
M. Wt: 192.21 g/mol
InChI Key: DKKKJUOXSSKXPX-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-propoxy- is an organic compound with the molecular formula C11H12O3 It is a derivative of isobenzofuranone, where a propoxy group is attached to the third position of the isobenzofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3-propoxy- typically involves the reaction of isobenzofuranone with propyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the propoxy group on the isobenzofuranone ring.

Industrial Production Methods: In an industrial setting, the production of 1(3H)-Isobenzofuranone, 3-propoxy- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1(3H)-Isobenzofuranone, 3-propoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific acids/bases depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-propoxy- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use in drug development or as a pharmacological agent.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 1(3H)-Isobenzofuranone, 3-propoxy- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1(3H)-Isobenzofuranone, 3-methoxy-
  • 1(3H)-Isobenzofuranone, 3-ethoxy-
  • 1(3H)-Isobenzofuranone, 3-butoxy-

Comparison: 1(3H)-Isobenzofuranone, 3-propoxy- is unique due to the presence of the propoxy group, which imparts distinct chemical properties compared to its methoxy, ethoxy, and butoxy counterparts

Properties

CAS No.

99865-51-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-propoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H12O3/c1-2-7-13-11-9-6-4-3-5-8(9)10(12)14-11/h3-6,11H,2,7H2,1H3

InChI Key

DKKKJUOXSSKXPX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

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